Tetradecadienoic acid

Antitumor Medicinal Chemistry Spicamycin SAR

(2E,4E)-2,4-Tetradecadienoic acid (CAS 24738-49-6) is a C14 long-chain fatty acid bearing a conjugated (E,E)-diene system at positions 2 and 4, distinguishing it from saturated analogs such as myristic acid (C14:0) and non-conjugated positional isomers such as (5Z,8Z)-5,8-tetradecadienoic acid (CAS 39039-37-7). The compound is a white to off-white solid with a melting point of 54–56 °C, requiring storage at −20 °C under inert atmosphere due to the light- and oxidation-sensitive conjugated diene system.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 24738-49-6
Cat. No. B1424370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecadienoic acid
CAS24738-49-6
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC=CC(=O)O
InChIInChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16)
InChIKeyWNLVXSRACLAFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecadienoic Acid (CAS 24738-49-6) for Spicamycin-Derived Antitumor Synthesis and Conjugated Diene Polymerization: A Procurement-Oriented Baseline


(2E,4E)-2,4-Tetradecadienoic acid (CAS 24738-49-6) is a C14 long-chain fatty acid bearing a conjugated (E,E)-diene system at positions 2 and 4, distinguishing it from saturated analogs such as myristic acid (C14:0) and non-conjugated positional isomers such as (5Z,8Z)-5,8-tetradecadienoic acid (CAS 39039-37-7) [1]. The compound is a white to off-white solid with a melting point of 54–56 °C, requiring storage at −20 °C under inert atmosphere due to the light- and oxidation-sensitive conjugated diene system . It is primarily used as a key building block in the semi-synthesis of spicamycin-derived antitumor agents (e.g., KRN5500) and as a monomer in topochemical polymerization reactions for structured acylglycerol synthesis [2].

Why Generic Substitution of Tetradecadienoic Acid (CAS 24738-49-6) Fails: Regio- and Stereochemical Determinants of Biological and Chemical Function


Tetradecadienoic acid exists in multiple regio- and stereoisomeric forms (e.g., 2,4-, 5,8-, 9,11-, 3,5-), each with profoundly different biological functions and chemical reactivities that cannot be interchanged [1]. The (5Z,8Z)-isomer (C14:2n-6) modulates host-cell N-myristoylation and reduces HIV-1 Gag affinity for plasma membrane rafts [2], while the (3E,5Z)-isomer (megatomoic acid) functions as a sex attractant for the black carpet beetle [3]. In contrast, the (2E,4E)-isomer (CAS 24738-49-6) possesses a conjugated diene system that uniquely enables topochemical polymerization [4] and serves as the essential fatty acid moiety in spicamycin-derived antitumor agents whose activity is significantly superior to saturated C14-bearing analogs [5]. Procuring the incorrect isomer or substituting a saturated C14 fatty acid directly compromises the intended application.

Quantitative Differentiation Evidence for Tetradecadienoic Acid (CAS 24738-49-6): Head-to-Head Comparative Data Against Saturated and Isomeric Analogs


Fatty Acid Moiety in Spicamycin Antitumor Derivatives: (2E,4E)-Tetradecadienoyl Outperforms Saturated C14 (SPM VIII) in COL-1 Human Colon Cancer Xenograft

In the definitive spicamycin structure–activity relationship (SAR) study by Sakai et al. (1995), modification of the fatty acid moiety to tetradecadienoyl (C14:2, conjugated) or dodecadienoyl (C12:2) analogs produced unequivocally better antitumor activity against COL-1 human colon cancer xenograft than SPM VIII, the parent compound bearing a saturated C14 fatty acid [1]. The tetradecadienoyl-containing clinical candidate KRN5500 achieved a tumor growth inhibition rate (TGIR) of 93% in COL-1 xenografts and reduced tumor mass to 0.22-fold of the starting volume [2]. By comparison, the saturated C14-bearing SPM VIII showed tumor mass reduction in only 4 of 12 colon cancer xenografts (vs. 1/11 for mitomycin C) [3].

Antitumor Medicinal Chemistry Spicamycin SAR Colon Cancer Xenograft

KRN5500 vs. Mitomycin C in Colon Cancer Xenografts: Superior Tumor Mass Reduction Driven by the (2E,4E)-Tetradecadienoyl Moiety

KRN5500, which incorporates the (2E,4E)-tetradecadienoyl fatty acid side chain, was compared head-to-head against mitomycin C (MMC) across a panel of 26 human tumor xenografts [1]. In the 14 colon cancer xenografts specifically, KRN5500 demonstrated a TGIR of 69% vs. 58% for MMC, and tumor mass reduction of 46% vs. 23% for MMC [1]. Among all sensitive tumors, COL-1 showed the most marked response with TGIR of 93% and tumor mass reduction to 0.22-fold starting volume [1]. KRN5500 also inhibited protein synthesis in P388 murine leukemia cells with an IC50 of 1.5 µM, whereas it was ineffective even at 170 µM in rabbit reticulocyte lysates, indicating a selective cellular mechanism [1].

Antitumor Colon Cancer KRN5500 Mitomycin C Tumor Growth Inhibition

Physicochemical Differentiation from the (5Z,8Z) Positional Isomer: Solid vs. Liquid State Governed by Double Bond Position and Geometry

The (2E,4E)-2,4-tetradecadienoic acid (CAS 24738-49-6) is a white to off-white solid with a measured melting point of 54–56 °C, requiring storage at −20 °C under inert atmosphere and protection from light . In contrast, the (5Z,8Z)-5,8-tetradecadienoic acid isomer (CAS 39039-37-7, goshuyic acid) is described as having a relatively low melting point that allows it to remain liquid at room temperature ; ChemSpider predicts a melting point of approximately 105.6 °C for the (5Z,8Z) isomer . The (2E,4E) isomer is practically insoluble in water, soluble in chloroform and methanol, with a predicted density of 0.929 ± 0.06 g/cm³ and boiling point of 354.8 ± 11.0 °C . These divergent physical states—solid for (2E,4E) vs. liquid for (5Z,8Z) at ambient temperature—reflect the distinct impact of conjugated (E,E) vs. non-conjugated (Z,Z) double bond geometry on intermolecular packing and provide a straightforward identity verification criterion upon receipt.

Physicochemical Properties Isomer Differentiation Solid-State Handling Procurement Quality Control

Conjugated (2E,4E)-Diene System Enables Topochemical Polymerization: A Capability Absent in Saturated C14 Fatty Acids

Matsumoto et al. (2003) demonstrated that (2E,4E)-2,4-tetradecadienoic acid and its ethyl ester serve as 1,3-diene monomers for topochemical polymerization in the crystalline state to synthesize monoacylglycerol and 1,2-diacyl-sn-glycerol with controlled stereochemistry [1]. This reactivity is uniquely conferred by the conjugated (E,E)-diene system spanning positions 2 to 4, which participates in radical polymerization via a 1,4-addition mechanism [1]. Saturated C14 fatty acids such as myristic acid (C14:0) lack the conjugated π-system and cannot undergo this solid-state topochemical polymerization, limiting their utility to conventional esterification pathways that do not afford the same regio- and stereochemical control over the resulting acylglycerol products [2].

Topochemical Polymerization Conjugated Diene Structured Lipids Monoacylglycerol Synthesis

Best Research and Industrial Application Scenarios for Tetradecadienoic Acid (CAS 24738-49-6) Based on Quantitative Differentiation Evidence


Semi-Synthesis of Spicamycin-Derived Antitumor Agents (KRN5500 and Analogs) Targeting COL-1 and Other Colon Cancers

The (2E,4E)-2,4-tetradecadienoic acid is the essential fatty acid building block for constructing spicamycin derivatives with quantitatively superior antitumor activity against colon cancer xenografts. As demonstrated by Sakai et al. (1995), the tetradecadienoyl moiety confers unequivocally better activity than the saturated C14-bearing SPM VIII against COL-1 tumors [1]. KRN5500, the clinical candidate incorporating this fatty acid, achieved 93% TGIR in COL-1 and outperformed mitomycin C across 14 colon cancer lines (TGIR 69% vs. 58%; tumor mass reduction 46% vs. 23%) [2]. This application scenario is most relevant for medicinal chemistry groups and pharmaceutical process development teams synthesizing spicamycin-derived analogs for preclinical or clinical evaluation.

Topochemical Polymerization for Stereochemically Controlled Monoacylglycerol and 1,2-Diacyl-sn-Glycerol Synthesis

The conjugated (E,E)-diene system at positions 2 and 4 uniquely enables this compound to function as a 1,3-diene monomer in solid-state topochemical polymerization reactions, as established by Matsumoto et al. (2003) [3]. This application is irreplaceable by saturated C14 fatty acids (e.g., myristic acid), which lack the conjugated π-system required for the radical 1,4-addition mechanism. The resulting monoacylglycerol and 1,2-diacyl-sn-glycerol products possess controlled stereochemistry that is not achievable through conventional esterification. This scenario is most relevant for polymer chemistry and lipid synthesis laboratories requiring structurally defined acylglycerols for emulsifier, cosmetic, or pharmaceutical formulation research.

GPI Anchor Modulation Research Using Tetradecadienoic Acid as a Myristic Acid Analog for Antiparasitic Target Validation

US Patent 5,760,259 (Gordon et al., 1998) explicitly claims tetradecadienoic acids—including 5,7-, 6,8-, and 8,10-tetradecadienoic acid isomers—as glycosyl phosphatidylinositol (GPI) anchor analogs for inhibiting parasitic activity of bloodstream trypanosome parasites such as Trypanosoma brucei [4]. The unsaturated diene system is proposed to disrupt GPI anchor biosynthesis by replacing myristate in the variant surface glycoprotein (VSG) anchor, potentially rendering the parasite susceptible to immune clearance. While the patent claims cover multiple regioisomers, the (2E,4E)-conjugated isomer offers distinct reactivity due to its conjugated diene system. This application scenario is most relevant for parasitology and neglected tropical disease drug discovery groups exploring myristic acid analog-based therapeutic strategies.

Natural Product Isolation and Structure Elucidation Reference Standard for Piper nigrum Alkaloid Research

2,4-Tetradecadienoic acid isobutyl amide has been isolated and structurally characterized from Piper nigrum (black pepper) roots as a natural alkaloid constituent, alongside pellitorine, piperine, and other amides [5]. The free acid (CAS 24738-49-6) serves as the authentic reference standard for confirming the fatty acid moiety identity in natural product dereplication studies. The specific (2E,4E)-conjugated diene geometry is critical for matching chromatographic retention times, UV absorption maxima (characteristic of conjugated dienes at ~230–240 nm), and mass spectral fragmentation patterns. This scenario is most relevant for natural product chemistry laboratories, pharmacognosy groups, and analytical QC teams verifying botanical extract composition.

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